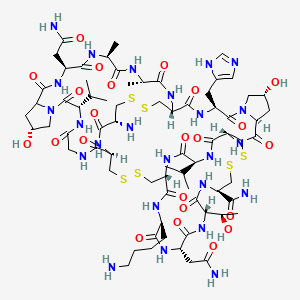
H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 is a synthetic peptide composed of multiple amino acids. This peptide has a complex structure with disulfide bonds formed between cysteine residues, contributing to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications due to their ability to interact with specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to scale up the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives under controlled pH and temperature.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid residues.
Applications De Recherche Scientifique
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 has several scientific research applications:
Chemistry: Studied for its unique disulfide bond formation and stability.
Biology: Used in research on protein folding and structure-function relationships.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds contribute to its stability and ability to maintain a specific conformation, which is essential for its biological activity. The peptide can modulate signaling pathways by binding to its targets, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
Uniqueness
The uniqueness of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 lies in its specific sequence and the presence of multiple disulfide bonds, which enhance its stability and biological activity compared to similar peptides.
Propriétés
Formule moléculaire |
C70H110N24O23S6 |
|---|---|
Poids moléculaire |
1848.2 g/mol |
Nom IUPAC |
(1R,4S,8R,10S,13R,18R,21S,24S,27S,30R,35R,41S,45R,50S,53S,56S,63R,68S)-63-amino-27-(4-aminobutyl)-24,50-bis(2-amino-2-oxoethyl)-8,45-dihydroxy-21-[(1R)-1-hydroxyethyl]-4-(1H-imidazol-5-ylmethyl)-53,56-dimethyl-2,5,11,20,23,26,29,36,39,42,48,51,54,57,64,67,70-heptadecaoxo-41,68-di(propan-2-yl)-15,16,32,33,60,61-hexathia-3,6,12,19,22,25,28,37,40,43,49,52,55,58,65,66,69-heptadecazapentacyclo[33.23.7.513,30.06,10.043,47]heptacontane-18-carboxamide |
InChI |
InChI=1S/C70H110N24O23S6/c1-28(2)51-67(114)89-44-25-123-121-23-42-58(105)77-18-50(100)90-52(29(3)4)70(117)94-20-35(97)14-47(94)65(112)83-38(15-48(73)98)60(107)80-30(5)55(102)79-31(6)56(103)86-43(24-120-118-21-36(72)57(104)87-42)63(110)84-40(12-33-17-76-27-78-33)69(116)93-19-34(96)13-46(93)66(113)88-45(64(111)91-51)26-122-119-22-41(54(75)101)85-68(115)53(32(7)95)92-61(108)39(16-49(74)99)82-59(106)37(81-62(44)109)10-8-9-11-71/h17,27-32,34-47,51-53,95-97H,8-16,18-26,71-72H2,1-7H3,(H2,73,98)(H2,74,99)(H2,75,101)(H,76,78)(H,77,105)(H,79,102)(H,80,107)(H,81,109)(H,82,106)(H,83,112)(H,84,110)(H,85,115)(H,86,103)(H,87,104)(H,88,113)(H,89,114)(H,90,100)(H,91,111)(H,92,108)/t30-,31-,32+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47?,51-,52-,53-/m0/s1 |
Clé InChI |
IDGKONGIJQBQTB-FYFRLMQSSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)C(C)C)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC5=CN=CN5)O)C(=O)N)[C@@H](C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N6C[C@@H](CC6C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC(=O)N)O)C(C)C)N |
SMILES canonique |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)C(C)C)NC(=O)C4CC(CN4C(=O)C(NC2=O)CC5=CN=CN5)O)C(=O)N)C(C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N1)C)CC(=O)N)O)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


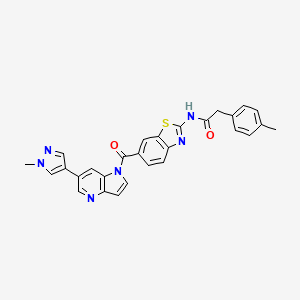
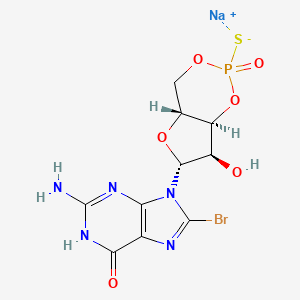
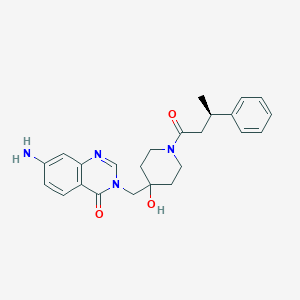
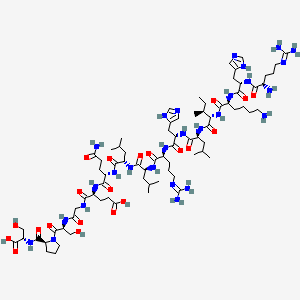
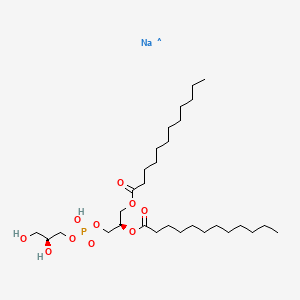
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
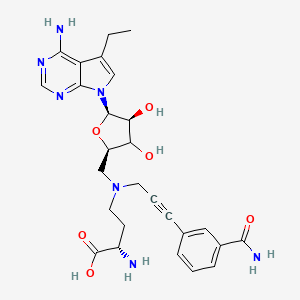
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
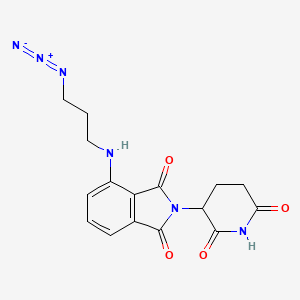

![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
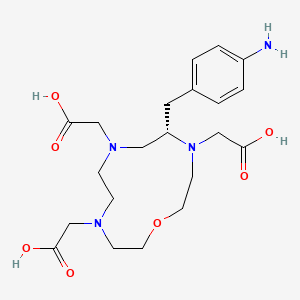
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
